molecular formula C22H22N2O B3504189 N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide

Cat. No. B3504189
M. Wt: 330.4 g/mol
InChI Key: HDOMFHNRKJUJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in cytokine signaling and immune function. CP-690,550 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide inhibits JAK enzymes, which are involved in cytokine signaling pathways. Cytokines are small proteins that play a key role in immune system function. By inhibiting JAK enzymes, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide blocks the downstream effects of cytokine signaling, including the production of inflammatory mediators. This leads to a reduction in inflammation and immune system activation.
Biochemical and Physiological Effects
N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has also been shown to reduce the activation of immune cells such as T cells and B cells. In clinical trials, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been shown to reduce disease activity in patients with rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied in preclinical models, which provides a strong basis for further research. However, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has some limitations. It is not selective for a particular JAK enzyme and can inhibit multiple JAKs. This can lead to off-target effects and potential toxicity. Additionally, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has a short half-life in humans, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide. One direction is to develop more selective JAK inhibitors that target specific JAK enzymes. This could reduce off-target effects and improve the safety profile of these drugs. Another direction is to investigate the potential of N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide in other autoimmune diseases, such as psoriasis and lupus. Additionally, research could focus on understanding the long-term effects of JAK inhibition on the immune system and the potential for immunosuppression. Finally, research could explore the potential of N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide in combination with other drugs for the treatment of autoimmune diseases.

Scientific Research Applications

N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of rheumatoid arthritis, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide was shown to reduce joint inflammation and destruction. In a mouse model of multiple sclerosis, N-cyclopropyl-2-(4-ethylphenyl)-3-methyl-4-quinolinecarboxamide was shown to reduce the severity of disease symptoms. These preclinical studies have provided the basis for clinical trials in humans.

properties

IUPAC Name

N-cyclopropyl-2-(4-ethylphenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-3-15-8-10-16(11-9-15)21-14(2)20(22(25)23-17-12-13-17)18-6-4-5-7-19(18)24-21/h4-11,17H,3,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOMFHNRKJUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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